2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile
Description
This nicotinonitrile derivative (CAS: 332128-08-2) features a pyridine core substituted at positions 2, 4, and 4. Key structural elements include:
- Position 2: A thioether group linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety.
- Position 4: A p-tolyl (4-methylphenyl) group.
- Position 6: A phenyl ring.
- Molecular formula: C₂₇H₁₉N₃O₃S; molecular weight: 465.52 g/mol .
The compound’s design integrates electron-withdrawing (chlorophenyl, nitrile) and electron-donating (p-tolyl) groups, balancing lipophilicity and reactivity.
Properties
Molecular Formula |
C27H19ClN2OS |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H19ClN2OS/c1-18-7-9-19(10-8-18)23-15-25(20-5-3-2-4-6-20)30-27(24(23)16-29)32-17-26(31)21-11-13-22(28)14-12-21/h2-15H,17H2,1H3 |
InChI Key |
XROOFAXVLYQSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
2.2. Substituent Variations at Positions 4 and 6
Key Observations :
- p-Tolyl (Position 4) in the target compound provides steric bulk without excessive electron donation .
- Thienyl or methoxyphenyl groups (Position 6) can alter π-stacking interactions in biological systems .
2.3. Physical and Spectroscopic Properties
Limited data is available for the target compound, but analogs provide insights:
- Melting Points: VM-8 (a nicotinonitrile analog) melts at 133–135°C, suggesting similar thermal stability for the target compound .
- IR/NMR : Thioether S–C stretches (~1240 cm⁻¹) and carbonyl peaks (~1710 cm⁻¹) are common in related compounds .
Research Implications and Gaps
- Pharmacological Potential: The trifluoromethyl and bromobenzyl analogs show promise in metabolic stability , but the target compound’s biological data remains unreported.
- Synthetic Challenges: Morpholinoethyl and nitro-substituted derivatives require specialized coupling agents, as seen in .
- Data Limitations : Melting points, solubility, and crystallographic data for the target compound are absent in the evidence.
Biological Activity
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile is a complex organic compound notable for its diverse biological activities. This compound features multiple functional groups, including a nitrile, thioether, and aromatic rings, which contribute to its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C27H19ClN2OS
- Molecular Weight : 455 g/mol
- CAS Number : 332128-09-3
The compound's structure includes a nicotinonitrile backbone with significant substituents that enhance its chemical properties and biological activity. The presence of the 4-chlorophenyl and p-tolyl groups is particularly relevant for its pharmacological effects.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds similar to 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile possess antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, indicating potential as an antibiotic agent.
Anticancer Properties
Some studies have explored the anticancer potential of related compounds. The structural complexity may enhance interactions with specific biological targets involved in cancer cell proliferation and survival. In vitro assays have demonstrated that certain analogs inhibit cancer cell growth effectively.
The proposed mechanism involves the interference with cellular pathways critical for cell division and survival, possibly through the modulation of apoptosis and autophagy pathways.
Research Findings and Case Studies
A variety of studies have been conducted to elucidate the biological activity of this compound and its analogs:
| Study | Findings |
|---|---|
| Antimicrobial Assay | Demonstrated effective inhibition of bacterial growth in vitro against strains such as E. coli and S. aureus. |
| Cytotoxicity Tests | Showed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potency compared to standard chemotherapeutics. |
| Mechanistic Studies | Investigated the compound's ability to induce apoptosis in cancer cells through caspase activation pathways. |
Synthetic Pathways
The synthesis of 2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-phenyl-4-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. A proposed synthetic route includes:
- Formation of the thioether linkage.
- Introduction of the chlorophenyl group.
- Final assembly into the nicotinonitrile framework.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
